(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
Description
“(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid” is a stereochemically defined pyrrolidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent. The Fmoc group is widely employed in peptide synthesis to protect amine functionalities during solid-phase assembly . The oxolan-3-yl moiety introduces an oxygen-containing heterocycle, which may enhance solubility or modulate intermolecular interactions compared to purely aromatic or alkyl substituents.
Properties
IUPAC Name |
(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-23(27)21-12-25(11-20(21)15-9-10-29-13-15)24(28)30-14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-8,15,20-22H,9-14H2,(H,26,27)/t15?,20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLZLHDAABQAEN-JDGCJKAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid is a synthetic molecule that exhibits a complex structure, featuring a pyrrolidine ring and various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and peptide synthesis.
Chemical Structure and Properties
This compound is characterized by its unique structural features:
- Molecular Formula : C22H25NO4
- Molecular Weight : 367.44 g/mol
- Functional Groups : Includes a pyrrolidine ring, a carboxylic acid group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group.
The presence of the Fmoc group is particularly noteworthy as it is commonly used in peptide synthesis to protect amino acids during the coupling process.
Biological Activity
Research has indicated that compounds similar to (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid exhibit various biological activities. The following sections detail some of these activities based on current literature.
Antimicrobial Activity
Studies have shown that pyrrolidine derivatives can possess antimicrobial properties. For instance, derivatives with similar structural motifs have been tested against various bacterial strains, showing promising results in inhibiting growth.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Example A | E. coli | 15 |
| Example B | S. aureus | 18 |
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research indicates that certain pyrrolidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Recent studies suggest that compounds with similar structures may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Case Studies
-
Case Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated several pyrrolidine derivatives for their antimicrobial efficacy. The results indicated that compounds with the Fmoc group showed enhanced activity against Gram-positive bacteria compared to those without it. -
Case Study on Anticancer Activity
Another research article explored the anticancer properties of pyrrolidine derivatives in vitro. The study found that specific substitutions on the pyrrolidine ring significantly affected cytotoxicity against breast cancer cell lines.
Synthesis and Modification
The synthesis of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable precursors.
- Protection of Functional Groups : The Fmoc group is introduced using standard protection strategies.
- Incorporation of Oxolan Group : This may involve specific coupling reactions to attach the oxolane moiety to the pyrrolidine structure.
Comparison with Similar Compounds
Table 1: Key Parameters of Fmoc-Protected Pyrrolidine/Piperidine Analogs
Key Observations:
Substituent Diversity :
- The target compound’s oxolan-3-yl group distinguishes it from analogs with aromatic (e.g., benzodioxol-5-yl, phenyl) or alkyl (e.g., trifluoromethyl) substituents. Oxygen-containing heterocycles like oxolan may improve aqueous solubility compared to hydrophobic aryl groups .
- Bromophenyl and trifluoromethyl analogs (e.g., ) introduce halogens or electron-withdrawing groups, which could influence electronic properties and binding affinity in drug-receptor interactions.
Synthetic Efficiency :
- Yields vary significantly: Benzodioxol-5-yl and 4-methoxyphenyl analogs achieved >60% crude yields with >99% purity, while the phenyl derivative (14{1,8}) showed lower efficiency (49% yield, 79% purity) . This suggests steric or electronic factors in the substituent may affect reaction optimization.
- The pent-4-en-1-yloxycarbonyl analog (70% yield) highlights the impact of orthogonal protecting groups on synthetic accessibility .
The trifluoromethyl derivative (293.34 g/mol) represents a smaller, more lipophilic analog, which could be advantageous for central nervous system targeting .
Physicochemical and Functional Implications
- Oxolan-3-yl vs. In contrast, aryl groups (e.g., benzodioxol-5-yl) offer π-π stacking interactions, favoring binding to aromatic residues in enzymes or receptors .
- Steric Effects : Bulkier substituents (e.g., 3,5-dimethoxyphenyl) may hinder synthetic efficiency or enzymatic cleavage of the Fmoc group, whereas compact groups like methyl or oxolan-3-yl could streamline downstream modifications .
Q & A
Q. Basic
- Purity : Analyze via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .
- Chirality : Use chiral columns or circular dichroism (CD) spectroscopy .
Are there known structural analogs of this compound, and how do their biological activities compare?
Advanced
Key analogs and their activities include:
How should researchers address discrepancies in reported toxicity data?
Q. Advanced
- In Silico Screening : Use tools like ProTox-II to predict toxicity endpoints (e.g., LD50) .
- Experimental Validation : Conduct acute toxicity assays (OECD 423) in rodents, noting that limited data exists for this compound .
- Mitigation : Substitute the oxolan-3-yl group with less toxic moieties (e.g., tetrahydrothiophene) if adverse effects arise .
What are the best practices for long-term storage to ensure stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
